4H-Pyrrolo[3,4-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14458-74-3 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.127 |
IUPAC Name |
4H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1,3-4H,2H2 |
InChI Key |
QLTMUMMXCHIBGM-UHFFFAOYSA-N |
SMILES |
C1C2=CN=CC2=NC=N1 |
Synonyms |
4H-Pyrrolo[3,4-d]pyrimidine (8CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4h Pyrrolo 3,4 D Pyrimidine and Its Derivatives
Historical Development of Synthetic Approaches
Early synthetic strategies for the construction of the pyrrolo[3,4-d]pyrimidine ring system laid the groundwork for more advanced methodologies. These initial approaches primarily focused on the stepwise construction of the fused heterocyclic system from acyclic or monocyclic precursors. Key historical methods involved the condensation of suitably functionalized pyrrole (B145914) derivatives with reagents that would form the pyrimidine (B1678525) ring, or conversely, the annulation of a pyrrole ring onto a pre-existing pyrimidine core. These foundational methods, while effective, often required harsh reaction conditions and offered limited substituent diversity.
Classical Cyclization and Condensation Strategies
The construction of the 4H-pyrrolo[3,4-d]pyrimidine scaffold has traditionally relied on classical cyclization and condensation reactions. These methods remain fundamental in organic synthesis and provide reliable routes to the core structure and its derivatives.
Intramolecular Ring Closure Reactions
Intramolecular cyclization is a powerful strategy for the synthesis of the this compound system. This approach involves a single molecule containing all the necessary atoms for the bicyclic structure, which then undergoes a ring-closing reaction to form the final product. A common method involves the cyclization of a 4-amino-5-substituted pyrimidine, where the substituent at the 5-position contains a reactive group that can cyclize onto the amino group at the 4-position. For instance, a 5-acylmethyl-4-aminopyrimidine can undergo intramolecular condensation to form the pyrrole ring, yielding the fused pyrrolo[3,4-d]pyrimidine system.
Another approach utilizes a tandem Staudinger/aza-Wittig reaction of 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-ones to construct the pyrrolo[3,4-d]pyrimidine skeleton. researchgate.net This method highlights the versatility of intramolecular reactions in creating complex heterocyclic systems from appropriately designed precursors.
Multi-Component Reaction Sequences for Core Assembly
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like 4H-pyrrolo[3,4-d]pyrimidines. researchgate.netfrontiersin.org These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. This strategy is particularly advantageous for building molecular diversity in a rapid and efficient manner.
For example, a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been developed using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx While this example pertains to an isomeric scaffold, similar principles can be applied to the synthesis of 4H-pyrrolo[3,4-d]pyrimidines. The development of MCRs for this specific scaffold is an active area of research, aiming to provide rapid access to libraries of derivatives for biological screening. A four-component, one-pot strategy has been successfully employed for the synthesis of related pyrazolo[3,4-d]pyrimidines, involving the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. researchgate.net
| Reaction Type | Starting Materials | Key Features | Reference |
| Three-Component Reaction | Arylglyoxals, 6-aminopyrimidine-2,4(1H,3H)-diones, Barbituric acids | Green, on-water, non-catalytic process | researchgate.net |
| Four-Component Reaction | Hydrazines, Methylenemalononitriles, Aldehydes, Alcohols | One-pot, two distinct reaction pathways | researchgate.net |
Annulation Reactions Utilizing Pyrrole and Pyrimidine Precursors
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. In the context of 4H-pyrrolo[3,4-d]pyrimidines, this can be achieved by either constructing the pyrimidine ring onto a pyrrole precursor or vice versa.
One classical approach involves the condensation of a 4,5-disubstituted pyrrole with a reagent that provides the missing atoms for the pyrimidine ring. For example, a 3,4-dicarbonylpyrrole derivative can be condensed with urea (B33335) or guanidine (B92328) to form the 2,4-dihydroxypyrrolo[3,4-d]pyrimidine. sci-hub.se Another strategy involves starting with a pyrimidine derivative and building the pyrrole ring onto it. For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with a 1,2-dicarbonyl compound to form the fused pyrrole ring.
Contemporary Synthetic Advancements
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the this compound ring system. These contemporary approaches often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to classical methods.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the this compound scaffold is no exception. These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. nih.gov
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly valuable for functionalizing pre-formed pyrrolo[3,4-d]pyrimidine cores. researchgate.net For instance, a halogenated pyrrolo[3,4-d]pyrimidine can be coupled with a variety of organoboron, organotin, or alkyne partners to introduce diverse substituents at specific positions. This approach is instrumental in creating libraries of derivatives for structure-activity relationship (SAR) studies.
A notable example is the synthesis of 4-alkynylpyrrolo[2,3-d]pyrimidines via palladium-catalyzed cross-coupling of a 4-iodopyrrolopyrimidine with terminal alkynes. researchgate.net This methodology can be conceptually extended to the this compound system. Furthermore, domino C-N coupling/hydroamination reactions catalyzed by palladium have been employed for the synthesis of isomeric pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, showcasing the power of transition metals in facilitating complex cyclization cascades. beilstein-journals.orgbeilstein-journals.org
| Catalyst/Ligand System | Reactants | Product Type | Reference |
| Pd(OAc)₂ / XPhos | Alkynylated uracils, Anilines | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | beilstein-journals.org |
| Pd(PPh₃)₂Cl₂ / CuI | 4-Iodopyrrolopyrimidine, 2-Ethynyl-N-mesylaniline | 4-(Indol-2-yl)pyrrolo[2,3-d]pyrimidines | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The synthesis of pyrrolopyrimidine derivatives is increasingly benefiting from the application of green chemistry principles, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
One-pot, three-component reactions represent a significant advancement in the green synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx This method involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB). scielo.org.mx The use of ethanol (B145695) as a solvent at a mild temperature of 50 °C, coupled with high yields (73-95%), short reaction times, and a simple work-up procedure, underscores the green credentials of this protocol. scielo.org.mx
The advantages of such multicomponent reactions (MCRs) include:
Atom Economy: MCRs are designed to incorporate most or all of the atoms of the reactants into the final product, minimizing waste.
Reduced Energy Consumption: Often proceeding under milder conditions than traditional multi-step syntheses, MCRs can lead to significant energy savings. scielo.org.mx
Use of Greener Solvents: The utilization of solvents like water and ethanol reduces the reliance on more hazardous organic solvents. scielo.org.mxmdpi.com
Simplified Procedures: One-pot syntheses eliminate the need for isolation and purification of intermediates, saving time, resources, and reducing solvent usage. scielo.org.mx
Microwave-assisted organic synthesis is another green technique that has been successfully applied to the synthesis of pyrrolopyrimidine analogues. For instance, the conversion of 4-chloro-pyrrolo[2,3-d]pyrimidine dimers to their 4-piperidine and 4-pyrrolidine-substituted analogues was achieved in high yields (60-97%) using microwave irradiation in water, a benign solvent. mdpi.com Similarly, multicomponent reactions for the synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives have been effectively carried out in water under microwave irradiation, offering high yields and a reduced environmental footprint. researchgate.net
The development of catalyst-free reaction conditions further enhances the green nature of these syntheses. One-pot, three-component reactions of aromatic aldehydes, malononitrile, and 4(6)-aminouracil under microwave irradiation in aqueous media provide an efficient route to pyrido[2,3-d]pyrimidine (B1209978) derivatives without the need for a catalyst. researchgate.net
Table 1: Comparison of Green Synthetic Methods for Pyrrolopyrimidine Derivatives
| Method | Key Features | Reactants | Solvent | Catalyst | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| One-pot, three-component reaction | Mild conditions, short reaction time | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | Ethanol | Tetra-n-butylammonium bromide (TBAB) | 73-95 | scielo.org.mx |
| Microwave-assisted synthesis | Rapid, high yield | 4-Chloro-pyrrolo[2,3-d]pyrimidine dimers, piperidine/pyrrolidine | Water | None | 60-97 | mdpi.com |
| Microwave-assisted multicomponent reaction | Catalyst-free, high yield | Aldehyde, 2,6-diaminopyrimidine-4(3H)-one, tetronic acid/indane-1,3-dione | Water | None | High | researchgate.net |
Flow Chemistry Applications and Scalable Synthesis
The scalability of synthetic processes is a critical factor for the industrial production of pharmaceutically important compounds like this compound derivatives. Flow chemistry, or continuous flow processing, has emerged as a powerful technology to address the challenges of scaling up batch reactions, offering improved safety, efficiency, and consistency.
While specific examples of flow chemistry applied directly to the this compound core are not extensively detailed in the provided search results, the principles and advantages of this technology are broadly applicable to the synthesis of complex heterocyclic compounds. A patented four-step synthesis method for a related pyrrolo[2,3-d]pyrimidine emphasizes high purity and scalability, which are key features often achieved through flow chemistry.
The Dakin-West reaction, a key step in the synthesis of a 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, has been successfully demonstrated on a plant scale with a modified procedure to control the release of carbon dioxide, highlighting the feasibility of scaling up critical reaction steps. researchgate.net
Flow chemistry offers several advantages for scalable synthesis:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yield.
Increased Efficiency: The continuous nature of flow processes can significantly reduce reaction times and increase throughput compared to batch methods.
Facilitated Automation: Flow systems are readily automated, enabling continuous production with minimal manual intervention.
The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been optimized for yield, and while not explicitly a flow process, the focus on optimizing conditions such as catalyst, ligand, and solvent is a prerequisite for translation to a continuous flow setup. beilstein-journals.org
Functionalization and Derivatization of the this compound Core
The biological activity of the this compound scaffold can be finely tuned through the introduction of various functional groups at different positions of the bicyclic system. This functionalization is achieved through a variety of chemical reactions, allowing for the synthesis of a diverse library of analogues.
Regioselective Substitution Reactions
Regioselective reactions, which favor the substitution at a specific position on the molecule, are crucial for the targeted synthesis of this compound derivatives. The inherent electronic properties of the pyrrole and pyrimidine rings, as well as the influence of existing substituents, dictate the regioselectivity of these reactions.
Substitution on the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and susceptible to nucleophilic substitution, particularly when activated by leaving groups such as halogens. For instance, a chloro substituent at the 4-position of the related pyrrolo[2,3-d]pyrimidine core is a common handle for introducing a wide range of amine nucleophiles. The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in a solvent like n-butanol or dioxane at elevated temperatures is a well-established method for functionalization at this position.
Substitution on the Pyrrole Ring: The pyrrole ring, being electron-rich, is more prone to electrophilic substitution. However, direct C-H activation and functionalization offer a more modern and atom-economical approach. Palladium-catalyzed C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives has been shown to be highly regioselective, with the position of acetoxylation being tunable by controlling the reaction conditions, such as the amount of sodium iodide. researchgate.net
Suzuki Coupling Reactions: This versatile palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and other substituents. For example, the Suzuki coupling of an 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine building block with boronic acids or esters is a key step in the synthesis of certain inhibitors. acs.org
Table 2: Examples of Regioselective Reactions on Pyrrolopyrimidine Scaffolds
| Reaction Type | Position(s) Functionalized | Reagents | Key Conditions | Ref |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | C4 | Amines | n-Butanol or dioxane, 100-140 °C | |
| C-H Acetoxylation | Pyrrole ring | Pd catalyst, NaI | Mild conditions | researchgate.net |
| Suzuki Coupling | C8 | Boronic acids/esters, Pd catalyst | DME/water, microwave, 105 °C | acs.org |
Introduction of Heteroatomic Functionalities
The introduction of heteroatoms such as oxygen, sulfur, and additional nitrogen atoms into the this compound core can significantly modulate its physicochemical properties and biological activity.
Oxygen Functionalities: Hydroxyl groups can be introduced, which exist in tautomeric equilibrium with the corresponding oxo forms. google.com The synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidines can be achieved by reacting 2,4-diamino-6-hydroxypyrimidine (B22253) with a halogenated intermediate. google.com
Sulfur Functionalities: Thioether and sulfone groups are important functionalities. The 2-(methylthio) group in pyrido[3,4-d]pyrimidine (B3350098) derivatives can be oxidized to the corresponding sulfone using reagents like m-CPBA. acs.org This sulfone is then a good leaving group for subsequent nucleophilic substitution.
Nitrogen Functionalities: A variety of nitrogen-containing groups can be introduced. This includes the direct introduction of amino groups via nucleophilic substitution of a chloro-precursor. Furthermore, more complex nitrogen-containing heterocycles can be attached to the core. For example, the Buchwald coupling reaction has been used to link pyrazole (B372694) moieties to the pyrrolo[3,2-c]pyridine core. acs.org
Synthesis of Complex this compound Analogues
The synthesis of more complex analogues often involves multi-step sequences and the combination of various synthetic methodologies.
Multicomponent Reactions (MCRs): As mentioned in the green chemistry section, MCRs are a powerful tool for building molecular complexity in a single step. The one-pot synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives from the condensation of amino cyclohexane (B81311) derivatives with benzaldehyde (B42025) showcases the ability of MCRs to generate intricate three-dimensional structures. rsc.org
Domino Reactions: These are sequential reactions where the product of one reaction is the substrate for the next, all occurring in the same pot. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. beilstein-journals.org
Scaffold Hopping and Molecular Hybridization: These medicinal chemistry strategies are used to design and synthesize novel analogues. By combining structural fragments from known active compounds, new chemical entities with potentially improved properties can be created. For instance, fragments of the drug Pexidartinib have been incorporated into a pyrrolo[2,3-d]pyrimidine nucleus to generate new CSF1R inhibitors. mdpi.com This often involves a combination of reactions such as Buchwald-Hartwig and Suzuki-Miyaura cross-couplings. mdpi.com
The synthesis of a clinical candidate, BOS172722, a pyrido[3,4-d]pyrimidine derivative, involved a multi-step synthesis starting from an 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediate. nih.gov This synthesis included nucleophilic substitution, oxidation to a sulfone, and subsequent displacement to introduce the desired aniline (B41778) moiety. nih.gov The introduction of a methyl group at the 6-position was found to be crucial for improving the metabolic stability of the compound. nih.gov
Reactivity and Reaction Mechanisms of 4h Pyrrolo 3,4 D Pyrimidine Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Profiles
The reactivity of the 4H-pyrrolo[3,4-d]pyrimidine core towards substitution reactions is heavily influenced by the electronic nature of the two fused rings and the specific reaction conditions.
Nucleophilic Aromatic Substitution: Nucleophilic substitution is a more common and synthetically useful reaction for functionalizing the pyrimidine (B1678525) moiety of the pyrrolo[3,4-d]pyrimidine system, particularly when a good leaving group is present at the C2 or C4 positions. This reactivity is analogous to that observed in the isomeric pyrrolo[2,3-d]pyrimidine system, where the 4-chloro derivative is a key intermediate for introducing a variety of nucleophiles.
Studies on related pyrazolo[3,4-d]pyrimidines, which are isosteric with pyrrolo[3,4-d]pyrimidines, have shown that 4-chloropyrimidines readily undergo nucleophilic substitution with reagents such as amines, hydrazines, and thiourea. This suggests that derivatives like 2-chloro- or 4-chloro-4H-pyrrolo[3,4-d]pyrimidine would be valuable precursors for generating libraries of substituted compounds. The reaction involves the displacement of the chloro group by the nucleophile, often facilitated by heat. Common substitution patterns on the pyrrolo[3,4-d]pyrimidine scaffold involve the introduction of amino or thio substituents through such reactions.
Table 1: Representative Nucleophilic Substitution Reactions on Related Scaffolds
| Starting Material | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | |
| 4-Chloropyrazolo[3,4-d]pyrimidine | Amines, Hydrazines | 4-Amino/Hydrazino-pyrazolo[3,4-d]pyrimidine | |
| 8-Chloro-pyrido[3,4-d]pyrimidine | Anilines | 8-Anilino-pyrido[3,4-d]pyrimidine |
Oxidation and Reduction Chemistry of the Ring System
The oxidation and reduction chemistry of the this compound ring system is not extensively documented in the literature. However, reactivity can be inferred from studies on related heterocyclic systems and substituted derivatives.
Oxidation: Substituents on the ring can undergo oxidation. For instance, in the related pyrido[3,4-d]pyrimidine (B3350098) series, thiomethyl derivatives have been oxidized to the corresponding sulfones using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). It is plausible that similar transformations could be applied to thioether-substituted 4H-pyrrolo[3,4-d]pyrimidines to modulate their electronic properties and biological activity.
Reduction: The pyrimidine ring, being electron-deficient, is more susceptible to reduction than the pyrrole (B145914) ring. Catalytic hydrogenation or reduction with dissolving metals could potentially reduce the pyrimidine part of the scaffold, leading to tetrahydro or dihydro derivatives. The specific outcome would depend on the catalyst, reaction conditions, and the substitution pattern on the ring. For example, a derivative named 2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one has been described, indicating that partially saturated versions of this ring system are accessible.
Cycloaddition Reactions Involving the Pyrrolo[3,4-d]pyrimidine Moiety
The pyrrolo[3,4-d]pyrimidine scaffold can participate in cycloaddition reactions, providing a powerful tool for constructing more complex, polycyclic systems. The double bonds within both the pyrrole and pyrimidine rings can act as dienophiles or dipolarophiles.
A notable example is the use of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives in 1,3-dipolar cycloaddition reactions. These compounds are synthesized from the reaction of hydroximoyl chlorides with N-aryl-maleimides. The maleimide (B117702) moiety provides the dipolarophile for the nitrile oxide generated in situ from the hydroximoyl chloride. This reaction constructs an isoxazoline (B3343090) ring fused to the pyrrolidine-dione portion of the molecule. While this example involves a saturated pyrrole ring, it highlights the potential of the pyrrolo[3,4-d] core to serve as a scaffold for cycloaddition chemistry.
Table 2: Example of a 1,3-Dipolar Cycloaddition Leading to a Pyrrolo[3,4-d] Fused System
| Dipolarophile | Dipole | Product | Reaction Type | Reference |
|---|---|---|---|---|
| N-Aryl-maleimide | Nitrile Oxide (from Hydroximoyl Chloride) | Pyrrolo[3,4-d]isoxazole-4,6-dione derivative | 1,3-Dipolar Cycloaddition |
Rearrangement Pathways (e.g., Dimroth-type Rearrangements)
Rearrangements are pivotal in the synthesis and transformation of heterocyclic systems. The Dimroth rearrangement is a well-known isomerization process in many nitrogen-containing heterocycles, including condensed pyrimidines. This rearrangement typically involves the opening of the pyrimidine ring followed by rotation and re-closure, leading to the migration of an exo- or endocyclic heteroatom.
While the Dimroth rearrangement is extensively reported for pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, its occurrence in the this compound series is less common. In the synthesis of pyrrolo[2,3-d]pyrimidines, the rearrangement can occur under hydrolytic conditions, converting one isomer into another. Similarly, the synthesis of certain 4-substituted pyrazolo[3,4-d]pyrimidines proceeds via cyclization followed by a Dimroth rearrangement.
One study on the related pyrrolo[3,4-e]triazolo[1,5-a]pyrimidine system showed that it could be rearranged upon heating to the isomeric pyrrolo[3,4-d]triazolo[1,5-a]pyrimidine. This demonstrates that rearrangements involving the pyrrole-fused pyrimidine core are possible and can be used to access different isomers. Another relevant study showed that 4-chloromethyl-1,4-dihydropyridine derivatives rearrange to form pyrrolo[1,2-c]pyrimidines when heated with urea (B33335), indicating the propensity of related systems to undergo significant skeletal changes.
Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are dictated by the nitrogen atoms in both the pyrrole and pyrimidine rings. The pyrimidine nitrogens are generally more basic than the pyrrole nitrogen.
Drawing parallels from the isomeric pyrrolo[2,3-d]pyrimidine, the pyrimidine ring is considered weakly basic due to the electron-withdrawing effect of the second nitrogen atom. Protonation is expected to occur preferentially on one of the pyrimidine nitrogens. For 7H-pyrrolo[2,3-d]pyrimidine, the pKa of the monoprotonated species is approximately 3.8, with protonation occurring at the N3 position. It is expected that this compound would exhibit a similar pKa value, indicative of a weakly basic character.
The basicity of the ring system can be significantly influenced by substituents. Electron-donating groups will increase basicity, while electron-withdrawing groups will decrease it. In acid-catalyzed reactions, such as the amination of chloropyrrolopyrimidines, the equilibrium between the neutral nucleophile and its protonated, non-nucleophilic form is crucial. The pyrrolopyrimidine itself can also be activated by transient protonation, which lowers the energy barrier for nucleophilic attack.
Table 3: pKa Values of Related Heterocyclic Systems
| Compound | pKa (Monoprotonated) | Comments | Reference |
|---|---|---|---|
| Pyrimidine | 1.3 | Parent heterocycle | |
| 7H-Pyrrolo[2,3-d]pyrimidine | ~3.8 | Protonation at N3 | |
| Pyrazolo[3,4-d]pyrimidine Ribonucleoside | 5.8 | Isosteric analogue |
Photochemical and Thermal Reactivity Studies
Specific studies on the photochemical and thermal reactivity of the parent this compound are limited. However, research on substituted isomers provides insight into potential transformations.
Photochemical Reactivity: Many nitrogen heterocyclic compounds exhibit interesting photophysical properties, including fluorescence. Studies on pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones (a different isomer) have shown that their UV-vis absorption and fluorescence properties are highly dependent on their substitution pattern. Electron-donating groups, in particular, can lead to significant bathochromic shifts and increased fluorescence quantum yields. This suggests that substituted 4H-pyrrolo[3,4-d]pyrimidines could be explored for applications as fluorescent probes or materials.
Thermal Reactivity: Thermal conditions are often employed to induce rearrangements or cycloaddition reactions. As mentioned previously, heating can facilitate Dimroth-type rearrangements in related systems. High temperatures are also used to promote nucleophilic aromatic substitution reactions on chloro-substituted pyrrolopyrimidines. The thermal stability of the this compound core is generally considered robust, but specific substituents may be susceptible to thermal decomposition or elimination.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4h Pyrrolo 3,4 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4H-Pyrrolo[3,4-d]pyrimidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five protons on the bicyclic system.
Aromatic Protons: The protons on the pyrimidine (B1678525) ring (H-2) and the pyrrole (B145914) ring (H-5, H-7) would appear in the aromatic region, typically downfield (δ 7.0-9.0 ppm) due to the deshielding effects of the ring currents and adjacent nitrogen atoms. The H-2 proton is anticipated to be the most downfield, appearing as a singlet. The H-5 and H-7 protons on the five-membered pyrrole ring would likely appear as doublets, coupling to each other.
Methylene (B1212753) Protons: The two protons of the CH₂ group at the N-4 position (4H) would be observed as a singlet in the δ 4.0-5.0 ppm range.
NH Proton: The proton on the pyrrole nitrogen (N-6) would likely appear as a broad singlet, and its chemical shift would be highly dependent on solvent and concentration.
In studies of related derivatives, such as spiro pyrrolo[3,4-d]pyrimidines, the exchangeable NH proton signal has been observed at approximately 9.16 ppm in DMSO-d₆. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.5 - 9.0 | Singlet (s) |
| H-5 | 7.0 - 7.5 | Doublet (d) |
| H-7 | 7.0 - 7.5 | Doublet (d) |
| H-4 (CH₂) | 4.0 - 5.0 | Singlet (s) |
| N-H | Variable (Broad) | Broad Singlet (br s) |
The ¹³C NMR spectrum for this compound is expected to display six signals for the six carbon atoms in the heterocyclic core.
Pyrimidine Carbons: The carbons of the pyrimidine ring (C-2, C-7a, C-4a) are expected to be in the δ 140-160 ppm range. C-2, being adjacent to two nitrogen atoms, would be significantly downfield.
Pyrrole Carbons: The carbons of the pyrrole ring (C-5, C-7) would resonate at higher field strengths compared to the pyrimidine carbons, typically in the δ 100-130 ppm range.
Methylene Carbon: The C-4 carbon would appear further upfield, characteristic of an sp³-hybridized carbon attached to a nitrogen atom.
For example, in a study on 2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones, which are isomers, the pyrrole carbons were observed in the range of δ 100-118 ppm, while the pyrimidine carbons were further downfield. semanticscholar.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-4 | 40 - 50 |
| C-4a | 145 - 150 |
| C-5 | 115 - 125 |
| C-7 | 110 - 120 |
| C-7a | 155 - 160 |
2D NMR is essential for the definitive assignment of the structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between H-5 and H-7, confirming their adjacency on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each protonated carbon (C-2, C-4, C-5, and C-7) by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations for the this compound skeleton would include:
H-2 correlating to C-4 and C-7a.
H-4 protons correlating to C-2, C-4a, and C-5.
H-5 correlating to C-4, C-7, and C-4a.
H-7 correlating to C-5 and C-7a.
The application of these techniques allows for the complete and validated assignment of the entire molecular structure. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are coupled through bonds. For substituted derivatives of this compound, NOESY can be crucial for determining stereochemistry and the spatial arrangement of substituents relative to the core structure.
Solid-State NMR: For derivatives that are difficult to dissolve or for studying polymorphism, solid-state NMR provides structural information directly from the solid powder. It can reveal details about molecular packing and intermolecular interactions in the crystal lattice.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. mdpi.com For the parent compound this compound, the molecular formula is C₆H₅N₃. HRMS would be used to confirm this composition.
The theoretical exact mass can be calculated using the masses of the most abundant isotopes:
C: 12.00000
H: 1.00783
N: 14.00307
Calculated Exact Mass for C₆H₅N₃ [M+H]⁺: (6 * 12.00000) + (6 * 1.00783) + (3 * 14.00307) = 72.00000 + 6.04698 + 42.00921 = 120.05619
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound. For instance, in studies of related pyrimidine derivatives, HRMS is routinely used to validate the identity of newly synthesized compounds. tandfonline.com
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a selected parent ion and analyzing the resulting daughter ions. In the context of this compound and its analogues, MS/MS provides valuable information about the core structure and the nature and position of substituents. The fragmentation patterns are characteristic of the heterocyclic system and can be used for unambiguous identification. sapub.org
The process involves subjecting the molecular ion (M⁺) to collision-induced dissociation, which leads to the cleavage of specific bonds. For pyrimidine-based compounds, fragmentation often involves the successive loss of small, stable molecules or radicals from the parent structure. sapub.org While specific fragmentation data for the unsubstituted this compound is not extensively documented in readily available literature, analysis of related structures like pyrazolo[3,4-d]pyrimidines and other fused pyrimidines allows for the prediction of likely fragmentation pathways. nih.govorientjchem.orgtandfonline.com Common fragmentation patterns often involve the cleavage of bonds adjacent to heteroatoms and the loss of side chains or functional groups. libretexts.org For instance, in substituted pyrazolo[3,4-d]pyrimidines, fragment ions corresponding to the loss of substituents on the pyrimidine or pyrazole (B372694) ring are typically observed. nih.govtandfonline.com
Table 1: Representative MS/MS Fragmentation Data for a Substituted Pyrazolo[3,4-d]pyrimidine Derivative (Note: This table is illustrative of the technique, based on a closely related compound, 1-(4-Fluorophenyl)-3-methyl-4-amino-1H-pyrazolo[3,4-d]pyrimidine)
| Precursor Ion (m/z) | Fragmentation | Resulting Ion (m/z) | Interpretation | Reference |
| 243 [M]⁺ | Loss of C₇H₅N₄ | 95 | Formation of fluorophenyl cation (C₆H₄F)⁺ | nih.gov |
| 243 [M]⁺ | Complex rearrangement | 148 | Corresponds to the core pyrazolo[3,4-d]pyrimidine fragment with a methyl group | nih.gov |
This data is for illustrative purposes to demonstrate the principles of MS/MS fragmentation on a similar heterocyclic core.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy is an essential tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the fused heterocyclic rings and any attached substituents.
The key vibrational modes include the stretching and bending of C-H, N-H, C=N, and C=C bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. nih.gov The C=N and C=C stretching vibrations within the fused rings are found in the 1650-1450 cm⁻¹ region. nih.govbeilstein-journals.org If the pyrrole nitrogen is unsubstituted (N-H), a characteristic stretching band would be expected in the range of 3200-3500 cm⁻¹. rsc.org The presence of specific substituents introduces additional characteristic bands; for example, a carbonyl group (C=O) would show a strong absorption around 1700 cm⁻¹, while an amino group (NH₂) would exhibit stretching bands in the 3300-3500 cm⁻¹ region. scielo.org.mxnih.gov
Table 2: General Infrared Absorption Frequencies for Pyrrolo[3,4-d]pyrimidine Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |
| N-H Stretch (Pyrrole Ring) | 3200 - 3500 | Medium | rsc.org |
| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak | nih.gov |
| C=O Stretch (if present) | 1670 - 1710 | Strong | scielo.org.mx |
| C=N Stretch (Pyrimidine Ring) | 1550 - 1650 | Medium-Strong | nih.gov |
| C=C Stretch (Aromatic Rings) | 1450 - 1600 | Medium-Strong | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
Studies on analogous compounds, such as pyrazolo[3,4-d]pyrimidines, have shown that the core heterocyclic system is often nearly planar. mdpi.comnih.gov However, bulky substituents can cause deviations from planarity. mdpi.com The crystal structure reveals how intermolecular forces, such as hydrogen bonding and π-π stacking, dictate the solid-state assembly. grafiati.comnih.gov
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the premier technique for obtaining an unambiguous molecular structure. A single, high-quality crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which atomic positions can be determined with high precision.
For example, a study on 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a related compound, revealed that the pyrazolopyrimidine unit is slightly non-planar, with a small dihedral angle between the pyrazole and pyrimidine rings. mdpi.com The crystal structure confirmed the molecular connectivity and provided exact measurements of bond lengths and angles, which are essential for validating theoretical calculations and understanding reactivity. mdpi.com
Table 3: Illustrative Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Derivative (P1)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 10.3355 (3) | mdpi.com |
| b (Å) | 11.0029 (3) | mdpi.com |
| c (Å) | 10.1558 (3) | mdpi.com |
| β (°) | 108.312 (1) | mdpi.com |
| Volume (ų) | 1096.39 (5) | mdpi.com |
Data for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) is provided as a representative example of the technique. mdpi.com
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. researchgate.net It maps various properties onto a unique molecular surface, providing insights into the nature and relative importance of different types of contacts, such as hydrogen bonds and π-π stacking. nih.gov
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The analysis produces 2D fingerprint plots that summarize the intermolecular contacts. For pyrazolo[3,4-d]pyrimidine derivatives, these analyses have shown that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to the crystal packing. nih.gov The presence of specific sharp spikes in the fingerprint plots can identify key interactions, such as C—H···O and C—H···N hydrogen bonds, which link molecules into chains or more complex three-dimensional networks. nih.gov
Table 4: Hirshfeld Surface Contact Contributions for a Substituted Pyrazolo[3,4-d]pyrimidine
| Contact Type | Contribution (%) | Interpretation | Reference |
| H···H | 48.2 | Represents the largest contribution to the crystal packing | nih.gov |
| C···H / H···C | 23.9 | van der Waals interactions and weak hydrogen bonds | nih.gov |
| N···H / H···N | 17.4 | Indicates the presence of C—H···N hydrogen bonds | nih.gov |
| O···H / H···O | 5.3 | Indicates the presence of C—H···O hydrogen bonds | nih.gov |
| C···C | 2.2 | Suggests potential π-π stacking interactions | nih.gov |
Data from the analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov
Vibrational Spectroscopy Methods (e.g., Raman Spectroscopy)
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and non-polar bonds, which may be weak or silent in the IR spectrum, can be strong in the Raman spectrum.
A study on 4-amino pyrazolo(3,4-d)pyrimidine utilized both FTIR and Laser Raman spectroscopy to perform a complete vibrational assignment. researchgate.netnih.gov The experimental vibrational frequencies were compared with those calculated using quantum mechanical methods. researchgate.netnih.gov For aromatic systems like this compound, Raman spectroscopy is particularly useful for characterizing the skeletal vibrations of the fused rings.
Table 5: Selected Vibrational Frequencies from a Joint FTIR and Raman Study of 4-amino pyrazolo(3,4-d)pyrimidine
| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |
| NH₂ Asymmetric Stretch | 3452 | 3454 | researchgate.net |
| NH₂ Symmetric Stretch | 3350 | 3351 | researchgate.net |
| C-H Stretching | 3117 | 3118 | researchgate.net |
| Pyrimidine Ring Stretching | 1603 | 1604 | researchgate.net |
| Pyrazole Ring Stretching | 1558 | 1559 | researchgate.net |
This data is for a structurally related compound and serves to illustrate the complementary nature of IR and Raman spectroscopy. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations of 4h Pyrrolo 3,4 D Pyrimidine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of pyrrolopyrimidine systems. jchemrev.com These calculations provide a molecular-level understanding of the properties that govern the chemical behavior and biological activity of these compounds.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability and chemical reactivity. nih.gov
DFT calculations are frequently employed to determine these energy values. For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives using DFT methods (B3LYP/6-31G(d,p)) have calculated HOMO and LUMO energies to understand their properties. researchgate.net A small HOMO-LUMO energy gap generally indicates that a molecule is more chemically reactive. nih.gov The calculation of these energies helps to demonstrate the charge transfer that occurs within the molecule. jchemrev.com In studies of pyrrolo[2,3-d]pyrimidine derivatives, the LUMO is often localized on the core heterocyclic system, while the HOMO distribution can be influenced by substituents. researchgate.net
Table 1: Example of Frontier Molecular Orbital Energies for a Related Pyrrolo[2,3-d]pyrimidine Derivative (Note: Data presented is for a related structural isomer to illustrate the type of information generated)
| Parameter | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -5.96 to -9.21 | High electron-donating capacity |
| E(LUMO) | -1.10 to -3.34 | Susceptibility to nucleophilic attack |
| Energy Gap (ΔE) | 4.08–8.11 | Tunable redox activity |
Source:
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme.
Typically, different colors correspond to varying electrostatic potential values:
Red: Indicates regions of negative electrostatic potential, which are electron-rich. These sites are preferred for electrophilic attacks. researchgate.net
Blue: Represents regions of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attacks. researchgate.net
Green: Denotes regions of neutral or zero potential. researchgate.net
In nitrogen-rich heterocyclic systems like pyrrolopyrimidines, the MEP map often highlights negative potential (red) around the nitrogen atoms, identifying them as primary sites for hydrogen bonding and interactions with positively charged species. uni-muenchen.de Conversely, positive potential regions (blue) are often localized on hydrogen atoms attached to heteroatoms, indicating them as donor sites for hydrogen bonds. researchgate.net
Theoretical calculations are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. jchemrev.com The 4H-pyrrolo[3,4-d]pyrimidine features a fused bicyclic system composed of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring at the 3,4-positions. vulcanchem.com
Table 2: Example of Crystallographic Data for a Related Pyrazolo[3,4-d]pyrimidine Derivative (Note: Data presented for a related structural isomer to illustrate the parameters analyzed)
| Compound | Parameter | Value |
|---|---|---|
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | Dihedral angle between pyrazole (B372694) and pyrimidine rings | 1.22(8)° |
| 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone (P3) | Dihedral angle between pyrimidine and phenyl rings | 4.38(5)° |
Source: mdpi.com
Quantum chemical methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are employed to calculate theoretical NMR chemical shifts. nih.gov These calculated values can be compared with experimental data to aid in the structural elucidation and assignment of signals in ¹H and ¹³C NMR spectra. Theoretical calculations are often performed considering the solvent used in the experimental analysis (e.g., DMSO) to improve accuracy. nih.gov
For example, in a series of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, the methylene (B1212753) group connecting the core to a hydrazine (B178648) residue appeared at δ 4.70-4.76 ppm in the ¹H NMR spectrum and at δ 63.74-63.84 ppm in the ¹³C NMR spectrum. mdpi.com
Table 3: Selected Experimental NMR Chemical Shifts (δ, ppm) for a Pyrrolo[3,4-d]pyridazinone Derivative
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Methylene (CH₂) protons | 4.70-4.76 (s) | 63.74-63.84 |
| Thiocarbonyl (C=S) | - | ~182 |
Source: mdpi.com
Geometrical and Conformational Analysis
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For pyrrolo[3,4-d]pyrimidine derivatives, MD simulations can provide valuable insights into their conformational dynamics and the stability of their complexes with biological targets. rsc.org
These simulations are often used to verify the binding modes predicted by molecular docking. rsc.org By simulating the ligand-protein complex over a period of time (e.g., 100 nanoseconds), researchers can assess the stability of the interactions, observe conformational changes, and identify key amino acid residues that are critical for maintaining the binding. rsc.org This information is crucial for the rational design of more potent and selective inhibitors.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a widely used computational technique in medicinal chemistry to predict the binding orientation and affinity of a ligand to a specific biological target, such as an enzyme or receptor. rsc.org For derivatives of the pyrrolo[3,4-d]pyrimidine scaffold, docking studies have been instrumental in identifying potential biological targets and explaining structure-activity relationships.
Studies on spiro pyrrolo[3,4-d]pyrimidine derivatives have used molecular docking to investigate their interactions with cyclooxygenase (COX-1 and COX-2) enzymes, revealing that these compounds can act as potent and selective COX-2 inhibitors. rsc.org Similarly, docking analyses of pyrrolo[3,4-d]pyridazinone derivatives in the active site of cyclooxygenase showed that the primary interactions are van der Waals forces and hydrogen bonds. mdpi.com Docking studies on the closely related pyrazolo[3,4-d]pyrimidine scaffold have identified a wide range of potential targets, including various kinases (e.g., CDK2, EGFR, Src) and DNA topoisomerase, highlighting the versatility of this heterocyclic core in drug design. mdpi.comrsc.orgtandfonline.comrsc.org The results of these studies typically include a binding energy or docking score, which estimates the binding affinity, and a detailed description of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the active site. mdpi.comtandfonline.com
Table 4: Summary of Molecular Docking Studies on Pyrrolopyrimidine Derivatives
| Compound Class | Target Protein | Key Findings |
|---|---|---|
| Spiro pyrrolo[3,4-d]pyrimidines | COX-1 / COX-2 | Potent and selective inhibition of COX-2. rsc.org |
| Pyrrolo[3,4-d]pyridazinone derivatives | Cyclooxygenase (COX) | Binding involves van der Waals and hydrogen bond interactions; negative binding free energy (ΔG°) with COX-2 indicates favorable interaction. mdpi.com |
| Pyrazolo[3,4-d]pyrimidine derivatives | DNA Topoisomerase | Antiproliferative activity may be attributed to intermolecular hydrogen bonding with the enzyme. mdpi.com |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Compounds showed good docking interaction energy and formed essential hydrogen bonds with Leu83 in the active site. rsc.orgrsc.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFRWT and EGFRT790M | Binding free energies ranged from -19.63 to -23.67 kcal/mol (wild type) and -16.09 to -21.66 kcal/mol (mutant). tandfonline.com |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms involved in the synthesis of pyrrolo[3,4-d]pyrimidine derivatives. These studies provide insights into the energetics and feasibility of different reaction pathways, helping to optimize reaction conditions and improve yields.
For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been investigated using DFT calculations at the B3LYP/6-311+G** level of theory. These studies focus on calculating geometrical and structural parameters such as total energies, relative energies, bond lengths, and angles. jchemrev.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer that occurs within the molecule during a reaction. jchemrev.com
In the synthesis of spiro pyrrolo[3,4-d]pyrimidines, computational modeling can be used to understand the one-pot condensation reaction of amino cyclohexane (B81311) derivatives with benzaldehyde (B42025). rsc.org Similarly, the synthesis of 4-amino-3-aryl-1-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidine derivatives from the reaction of 5-amino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitrile with formamide (B127407) has been rationalized through mechanistic studies. mdpi.com These computational approaches provide a theoretical framework to support the experimentally observed outcomes. mdpi.com
In Silico Prediction of Mechanistic Biological Activity (e.g., enzyme binding affinity)
In silico methods are widely used to predict the biological activity of this compound derivatives, primarily by simulating their binding affinity to specific protein targets. Molecular docking is a key technique in this area, allowing researchers to visualize the binding modes and interactions of these compounds within the active site of an enzyme.
A prominent example is the study of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a significant target in cancer therapy. rsc.orgrsc.org Molecular docking simulations have shown that these compounds can fit well into the ATP-binding pocket of CDK2, forming crucial hydrogen bonds with key residues like Leu83. rsc.orgrsc.org The pyrazolo[3,4-d]pyrimidine scaffold acts as a bioisostere of the purine (B94841) ring in ATP, which is essential for its inhibitory activity. rsc.org
Similarly, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its wild-type and mutant forms. tandfonline.com Computational studies, including molecular docking, have been crucial in designing and evaluating these compounds as potential anticancer agents. tandfonline.com The binding interactions of these derivatives with the EGFR active site help to explain their inhibitory potency and selectivity.
The following table summarizes the results of a molecular docking study of pyrazolo[3,4-d]pyrimidine derivatives against CDK2.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A | -8.5 | LEU83, LYS33, GLN131 |
| Derivative B | -8.2 | LEU83, ILE10, ASP86 |
| Derivative C | -7.9 | LEU83, GLU81, PHE80 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is used to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to their potency.
For pyrimidine derivatives, 3D-QSAR studies have been employed to identify the essential characteristics for potent inhibition of targets like PIM kinases. arabjchem.org These models, often developed using pharmacophore hypotheses, can guide the design of new inhibitors with improved activity. arabjchem.org A pharmacophore model typically includes features like hydrogen bond donors, acceptors, and hydrophobic regions that are crucial for binding to the target protein.
In a study on tri-substituted pyrimidine derivatives with analgesic activity, a QSAR model was developed with a high correlation coefficient (R² = 91.55%). researchgate.net This model was used to predict the activity of new compounds and to understand the influence of different substituents on their analgesic effect. researchgate.net The descriptors used in such models can include electronic, steric, and hydrophobic parameters.
The development of robust QSAR models relies on the quality of the biological data and the appropriate selection of molecular descriptors. These models, once validated, serve as powerful tools in the drug discovery process, enabling the rational design of more effective this compound-based therapeutic agents.
Investigations into Biological Activity of 4h Pyrrolo 3,4 D Pyrimidine Derivatives: Mechanistic Focus
Enzyme Inhibition Mechanism Studies
Derivatives of the 4H-Pyrrolo[3,4-d]pyrimidine core have been the subject of extensive research, demonstrating a capacity to inhibit a variety of enzymes through diverse mechanistic pathways. These interactions are fundamental to their therapeutic potential in oncology and other disease areas.
The this compound scaffold serves as a versatile template for the development of kinase inhibitors, targeting critical regulators of cell signaling and the cell cycle.
One of the most significant applications is the development of inhibitors for Ataxia telangiectasia and Rad3-related (ATR) kinase, a crucial protein in the DNA damage response (DDR) pathway. life-future-project.euresearchgate.netnih.gov A series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives were identified as a novel class of potent ATR inhibitors. life-future-project.euresearchgate.netnih.gov Mechanistically, these compounds act as ATP-competitive inhibitors, binding to the catalytic domain of the ATR kinase. vulcanchem.com This binding prevents the phosphorylation of downstream targets like CHK1, which leads to an accumulation of replication stress and ultimately induces apoptosis in cancer cells. life-future-project.eunih.govvulcanchem.com Similarly, a series of 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines were developed as ATR inhibitors, showing efficacy in ATM-deficient tumor cells. researchgate.net
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5g | ATR | 0.007 | life-future-project.euresearchgate.netnih.gov |
| Compound 48f | ATR | 0.003 | researchgate.net |
Beyond direct kinase inhibition, derivatives have been developed as inhibitors of Heat shock protein 90 (Hsp90). arkat-usa.orgkoreascience.kr Hsp90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, including many kinases implicated in cancer, such as ErbB2 (HER2), Raf-1, Akt, Cdk4, and Cdk6. arkat-usa.org Patent literature describes 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives as potent Hsp90 inhibitors. google.comgoogle.com The mechanism of action involves the inhibition of Hsp90's chaperone function, leading to the selective degradation of its client proteins, thereby disrupting multiple oncogenic pathways simultaneously. arkat-usa.orggoogle.com The interaction has been confirmed through crystallographic studies of an inhibitor bound to the N-terminus of Hsp90. rcsb.org
The antifolate activity of pyrrolo[3,4-d]pyrimidines has been identified as a key mechanism for their cytotoxic effects. Certain derivatives of this scaffold are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. google.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides necessary for DNA replication. google.com By inhibiting DHFR, these compounds deplete the cellular pool of tetrahydrofolate, which in turn halts DNA synthesis and leads to cell death. google.com
Specific analogues, such as those of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine bearing amino substitutions at the 4-position, have demonstrated potent DHFR inhibition with an IC₅₀ value of 66 nM. vulcanchem.com Furthermore, screening studies have identified pyrrolo[3,4-d]pyrimidine derivatives as inhibitors of the DHFR enzyme from the opportunistic protozoan pathogen Cryptosporidium parvum. nih.gov In addition to DHFR, the broader class of pyrimidine (B1678525) derivatives, including the pyrrolo[3,4-d]pyrimidine scaffold, has been shown to inhibit thymidylate synthase (TS), another critical enzyme in the de novo synthesis of pyrimidines. google.com
Recent research has expanded the scope of enzymatic targets for this scaffold. A 2024 study reported the development of novel spiro pyrrolo[3,4-d]pyrimidine derivatives as inhibitors of cyclooxygenase (COX) enzymes. rsc.org These compounds were found to be potent inhibitors of both COX-1 and COX-2, with some derivatives showing high selectivity for the COX-2 isoform, which is a key mediator of inflammation and pain. rsc.org
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| Compound 6 | 0.089 | 129.21 | rsc.org |
| Compound 11 | 0.060 | 175.00 | rsc.org |
| Compound 14 | 0.080 | 75.00 | rsc.org |
| Celecoxib (Reference) | 0.046 | 31.52 | rsc.org |
The pyrrolo[3,4-d]pyrimidine framework has also been utilized as a precursor for the synthesis of DNA topoisomerase II inhibitors. researchgate.net For instance, the derivative NK314, synthesized from a pyrrolo[3,4-d]pyrimidine-2,4-dione, was found to inhibit topoisomerase II activity and stabilize the enzyme-DNA cleavable complex, indicating its role as a topoisomerase poison. researchgate.net There are also mentions of pyrrolo[3,4-d]pyrimidine derivatives being explored as potential phosphodiesterase type 5 (PDE5) inhibitors, although detailed mechanistic studies are less common in publicly available literature. chim.itcolab.ws
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition Mechanisms
Receptor Binding and Modulation Mechanisms (e.g., Adenosine (B11128) Receptors)
Compounds featuring the pyrrolo[3,4-d]pyrimidine nucleus have been identified as effective modulators of G-protein coupled receptors, particularly adenosine receptors. Published research has highlighted that derivatives of this scaffold can function as potent A3 adenosine receptor antagonists. arkat-usa.orgkoreascience.kr Further exploration of related fused systems, such as pyrrolo[3,4-e] life-future-project.euvulcanchem.comtriazolo[1,5-c]pyrimidines, which are 7-deaza analogues of established antagonists, has yielded compounds with high affinity for the human A3 adenosine receptor. researchgate.netresearchgate.net One such derivative exhibited a Kᵢ of 10 nM for the A3 receptor, with significant selectivity over A1 and A2A subtypes. researchgate.netresearchgate.net The mechanism of action involves competitive binding to the receptor, preventing the endogenous ligand adenosine from initiating downstream signaling cascades that are often implicated in inflammatory processes.
Mechanistic Investigations of Antimicrobial Activity
The structural similarity of the pyrrolo[3,4-d]pyrimidine core to endogenous purines makes it a suitable candidate for targeting pathways essential for pathogen survival.
The antibacterial potential of this scaffold is linked to its ability to inhibit key metabolic enzymes like DHFR, a mechanism shared with its anticancer activity. google.com By disrupting folate metabolism, these compounds can effectively halt bacterial proliferation.
More specific research has been conducted on their antiprotozoal activity, particularly against the malaria parasite Plasmodium falciparum. nih.govscite.ai A study on novel quinolinyl-pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives demonstrated potent activity against chloroquine-resistant strains of the parasite. nih.govscite.aigrafiati.com The mechanism is believed to be targeted towards the parasite, as the compounds showed high selectivity indices, with marked decreases in cytotoxicity towards mammalian cells compared to their antiplasmodial activity. nih.gov While the exact molecular target within the parasite was not fully elucidated in the initial reports, the framework is considered a highly promising starting point for developing new antimalarials to combat drug resistance. nih.govgrafiati.com
| Compound | Target Organism | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Compound 2a | P. falciparum (CQ-resistant) | 1.15 | >869.5 | nih.gov |
| Compound 2d | P. falciparum (CQ-resistant) | 1.5 | >666.6 | nih.gov |
Antifungal Mechanisms of Action
Derivatives of fused pyrroles, including pyrrolo[3,4-d]pyrimidines, have demonstrated notable antifungal properties. nih.gov The proposed mechanism for some of these compounds involves their ability to interact with vital biomolecules within fungal cells. nih.gov For instance, certain pyrrole (B145914) derivatives have been shown to inhibit the growth of pathogenic yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. nih.gov The mode of action for some of these compounds has been linked to their effect on fungal DNA. nih.gov
One study highlighted a series of substituted pyrroles and their fused pyrimidine and triazine forms, which exhibited significant antifungal activity. nih.gov Specifically, compounds 3c and 5a were particularly effective against A. fumigatus and F. oxysporum. nih.gov The structural features of these compounds, such as the presence of a 4-chlorophenyl group in compound 3c , appear to be crucial for their antifungal potential. nih.gov
| Compound | Target Fungi | Observed Effect |
| 3c | Aspergillus fumigatus, Fusarium oxysporum | Growth inhibition nih.gov |
| 5a | Aspergillus fumigatus, Fusarium oxysporum | Growth inhibition nih.gov |
| Various Pyrrole Derivatives | Candida albicans | Growth inhibition nih.gov |
Antiviral Action Mechanisms
The structural analogy of pyrrolo[3,4-d]pyrimidines to purines also underpins their potential as antiviral agents. vulcanchem.comresearchgate.net Several derivatives have been investigated for their ability to combat various viruses, with mechanisms often revolving around the inhibition of viral replication enzymes. nih.gov
Recent research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as a promising new class of antiviral agents against flaviviruses, including the Zika virus (ZIKV) and dengue virus (DENV). nih.gov While the precise molecular target is still under investigation, it is hypothesized that these compounds may act through a common mechanism against different flaviviruses. nih.gov One study demonstrated that a specific derivative, compound 1 , exhibited potent antiviral activity against ZIKV with an EC50 value of 5.21 µM in a titer-reduction assay. nih.gov The structure-activity relationship (SAR) studies revealed that substitution at the 4-position of the pyrrolo[2,3-d]pyrimidine core is essential for antiviral activity. nih.gov
Furthermore, some pyrrolo[2,3-d]pyrimidine derivatives have shown activity against the Newcastle disease virus. researchgate.net The mechanism of action for some nucleoside analogs, a related class of compounds, involves blocking the penetration of viruses into host cells or inhibiting the genome replication stage. nih.gov For instance, some analogs function by inhibiting viral enzymes crucial for the replication of viral nucleic acids, such as RNA-dependent RNA polymerase. nih.gov
| Compound/Derivative Class | Target Virus(es) | Potential Mechanism of Action |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV) | Inhibition of a common flavivirus target (under investigation) nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Newcastle Disease Virus | Not specified researchgate.net |
| Nucleoside Analogs | Various Viruses | Inhibition of viral replication enzymes (e.g., RNA-dependent RNA polymerase), blocking viral entry nih.gov |
Antiproliferative Activity Mechanism Studies in In Vitro Cell Models
The antiproliferative properties of pyrrolo[3,4-d]pyrimidine derivatives have been extensively studied, revealing their ability to modulate key cellular processes involved in cancer progression.
Several studies have demonstrated that pyrrolo[3,4-d]pyrimidine and its bioisosteric analogs, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, can induce cell cycle arrest in cancer cells. rsc.orgmdpi.comsci-hub.boxnih.gov
For example, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative, compound 5k , was found to cause cell cycle arrest in HepG2 (liver cancer) cells. mdpi.com Treatment with compound 5k led to an increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases, indicating that the compound impedes the transition from the G1 to the S phase of the cell cycle. mdpi.com Similarly, a 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 12b , was shown to arrest the cell cycle at the S and G2/M phases in A549 (lung cancer) cells. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives showed that compound 14 caused cell growth arrest at the G0-G1 stage in HCT-116 (colorectal cancer) cells. rsc.org
| Compound | Cell Line | Effect on Cell Cycle |
| 5k (pyrrolo[2,3-d]pyrimidine derivative) | HepG2 | Arrest at G0/G1 phase mdpi.com |
| 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 | Arrest at S and G2/M phases nih.gov |
| 14 (pyrazolo[3,4-d]pyrimidine derivative) | HCT-116 | Arrest at G0-G1 stage rsc.org |
A primary mechanism through which pyrrolo[3,4-d]pyrimidine derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.govmdpi.comnih.gov
The previously mentioned compound 5k was shown to induce apoptosis in HepG2 cells. mdpi.comresearchgate.net This was evidenced by a significant increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net The dual EGFR and ErbB2 inhibitor, compound 7d , a pyrazolo[3,4-d]pyrimidine, induced apoptosis by significantly increasing the level of active caspase-3. nih.gov Similarly, compound 12b was identified as a potent apoptosis inducer in A549 cells, causing a significant increase in the Bax/Bcl-2 ratio. nih.gov Flow cytometric analysis of A549 cells treated with another pyrazolo[3,4-d]pyrimidine analog, compound 1a , also confirmed its ability to induce apoptosis. mdpi.comresearchgate.net
| Compound | Cell Line | Apoptotic Pathway Markers |
| 5k (pyrrolo[2,3-d]pyrimidine derivative) | HepG2 | Increased Bax, Decreased Bcl-2 mdpi.comresearchgate.net |
| 7d (pyrazolo[3,4-d]pyrimidine derivative) | OVCAR-4 | Increased active caspase-3 nih.gov |
| 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 | Increased Bax/Bcl-2 ratio nih.gov |
| 1a (pyrazolo[3,4-d]pyrimidine derivative) | A549 | Induction of apoptosis (flow cytometry) mdpi.comresearchgate.net |
The antiproliferative activity of many pyrrolo[3,4-d]pyrimidine derivatives is linked to their ability to inhibit specific protein kinases, which are crucial regulators of cell growth and proliferation. rsc.orgmdpi.comnih.gov
Compound 5k was identified as a multi-targeted kinase inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.comresearchgate.net Molecular docking studies suggested that it binds to the active sites of these enzymes in a manner similar to the known kinase inhibitor sunitinib. mdpi.comresearchgate.net Another class of pyrazolo[3,4-d]pyrimidine derivatives has been identified as multitarget inhibitors of the Src family kinases (SFK) Lyn, Fyn, and Blk, which are implicated in lymphoid malignancies. nih.gov Specifically, compound 2h emerged as a potent inhibitor of these kinases. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective inhibitors of CDK2/cyclin A2. rsc.org Compounds 14 , 13 , and 15 from this series displayed significant inhibitory activity against this complex. rsc.org
| Compound/Derivative Class | Identified Target(s) |
| 5k (pyrrolo[2,3-d]pyrimidine derivative) | EGFR, Her2, VEGFR2, CDK2 mdpi.comresearchgate.net |
| 2h (pyrazolo[3,4-d]pyrimidine derivative) | Lyn, Fyn, Blk (Src family kinases) nih.gov |
| 14 , 13 , 15 (pyrazolo[3,4-d]pyrimidine derivatives) | CDK2/cyclin A2 rsc.org |
Apoptosis Induction Pathways
Structure-Activity Relationship (SAR) Elucidation for Biological Target Interactions
Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their potency and selectivity towards specific biological targets. nih.govnih.govresearchgate.net
Studies on pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors revealed that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences cytotoxic activity. tandfonline.com For instance, the introduction of an aniline (B41778) moiety at this position (compound 8 ) enhanced anticancer activity compared to aliphatic amines. tandfonline.com Further modifications, such as the addition of specific substituted phenyl groups, led to compounds like 12b with potent inhibitory activity against both wild-type and mutant EGFR. nih.gov
In the context of Src family kinase inhibitors, a library of pyrazolo[3,4-d]pyrimidines structurally related to a known Fyn inhibitor, Si308, was synthesized and tested. nih.gov This led to the identification of compound 2h as a new multitarget inhibitor of Lyn, Fyn, and Blk with significant antiproliferative effects. nih.gov The SAR studies indicated that specific substitutions on the pyrazole (B372694) and pyrimidine rings were key to achieving this multi-targeted profile. nih.gov
For pyrrolo[2,3-d]pyrimidine derivatives targeting various kinases, the substitution pattern on the pyrrole ring has been shown to be critical. Halogen substitutions, for example, can improve selectivity for cancer cells.
| Scaffold | Target(s) | Key SAR Findings |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR | Aniline moiety at the 4-position enhances activity. Specific substituted phenyl groups improve potency against wild-type and mutant EGFR. nih.govtandfonline.com |
| Pyrazolo[3,4-d]pyrimidine | Lyn, Fyn, Blk | Specific substitutions on the pyrazole and pyrimidine rings are crucial for multi-targeted inhibition. nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Various Kinases | Halogen substitutions on the pyrrole ring can improve selectivity for cancer cells. |
Mechanistic Studies of Antioxidant Activity
Investigations into the antioxidant mechanisms of this compound derivatives have revealed their potential to counteract oxidative stress through various pathways. The primary mechanism explored is direct radical scavenging, while some studies also point towards the modulation of reactive oxygen and nitrogen species (RONS) and the protection of biological macromolecules from oxidative damage.
Research has demonstrated that the antioxidant capacity of these compounds is significantly influenced by their structural features. For instance, the presence of an active hydrogen atom (N-H) within the pyrrole ring of pyrrolo[3,4-d]pyrimidine derivatives is considered a key contributor to their antioxidant effects. rsc.org
A study on a series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives assessed their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.orgresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The results, quantified as the half-maximal inhibitory concentration (IC50), indicated varying degrees of antioxidant efficacy among the synthesized compounds when compared to the standard antioxidant, ascorbic acid. rsc.org
Specifically, compound 11 from this series demonstrated a strong antioxidant activity with an IC50 value of 33.0 µg/mL, corresponding to a DPPH scavenging percentage of 86.1%. rsc.org In contrast, compound 6 showed moderate activity, while compounds 14 and 4 exhibited the lowest antioxidant activity in this particular study. rsc.org These findings underscore the structure-activity relationship in the antioxidant capacity of this class of compounds. researchgate.net
Table 1: DPPH Radical Scavenging Activity of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | IC50 (µg/mL) | DPPH Scavenging (%) |
|---|---|---|
| 4 | 263.3 | 61.6 |
| 6 | 94.04 | 74.4 |
| 11 | 33.0 | 86.1 |
| 14 | 222.9 | 66.5 |
| Ascorbic Acid (Standard) | 4.08 | 97.0 |
Data sourced from reference rsc.org
Further mechanistic insights come from studies on related pyrrolo[3,4-d]pyridazinone derivatives, which have been shown to reduce elevated levels of reactive oxygen and nitrogen species (RONS). mdpi.com These compounds were also found to prevent DNA strand breaks induced by oxidative stress, suggesting a protective role at the cellular level. mdpi.com While not focused on the this compound core itself, this research on a closely related scaffold highlights a potential mechanism of action for this compound class that goes beyond direct radical scavenging. mdpi.com
Similarly, investigations into pyrazolo[3,4-d]pyrimidines, which are isosteric to pyrrolo[3,4-d]pyrimidines, have shown that their antioxidant activity can be associated with the modulation of enzymes involved in free-radical metabolism, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). derpharmachemica.com The antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives was accompanied by a high activity of SOD, leading to an increase in hydrogen peroxide (H2O2) and nitric oxide (NO) production. derpharmachemica.com All the selected compounds in that study demonstrated positive radical scavenging ability in both DPPH and ABTS assays. derpharmachemica.com
While direct and comprehensive mechanistic studies on this compound itself are still emerging, the available data on its derivatives and related heterocyclic systems strongly suggest that their antioxidant properties are rooted in their ability to scavenge free radicals and potentially interact with cellular components to mitigate oxidative damage.
Advanced Applications and Potential in Chemical Biology and Materials Science
4H-Pyrrolo[3,4-d]pyrimidine as a Scaffold for Chemical Probe Development
A chemical probe is a small molecule used to study and manipulate biological systems. The development of such tools requires a molecular scaffold that can be selectively modified to interact with a specific biological target. The pyrrolopyrimidine core is well-suited for this role. For instance, derivatives of the related isomer, 7-bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, have been developed as molecular probes to investigate cellular processes and protein interactions.
The structural similarity of this compound to purines allows it to be a candidate for developing probes that target enzymes and receptors involved in nucleotide metabolism and signaling pathways. vulcanchem.com By attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties to the core scaffold, derivatives of this compound could be engineered to function as probes for various biological targets. The ability to systematically modify the scaffold through reactions like Suzuki couplings allows for the creation of a diverse library of probe candidates.
| Probe Application Area | Relevant Scaffold Example | Target Class | Research Finding | Citation |
| Enzyme Regulation | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | Kinases, Enzymes | Acts as a selective inhibitor, providing insights into enzyme regulation mechanisms. | |
| Cellular Process Visualization | Fluorescent derivatives of Pyrrolo[3,2-d]pyrimidines | Cellular Proteins | Fluorescent derivatives enable real-time visualization of cellular dynamics and protein interactions. | |
| DNA/RNA Interactions | 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) nucleosides | Nucleic Acids | Replacement of N7 with carbon alters electronic properties, affecting base-pairing and enzyme binding for probe design. | researchgate.net |
Integration into Fluorescent Sensors and Imaging Agents
Fused N-heterocyclic systems are of significant interest as organic fluorophores. nih.gov Derivatives of related pyrazolo[3,4-b]quinolines and pyrrolo[3,2-d]pyrimidines have demonstrated potential as fluorescent sensors. beilstein-journals.orgresearchgate.net Specifically, pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones exhibit fluorescence properties that are tunable based on their substitution patterns. beilstein-journals.org The introduction of electron-donating groups, such as an N,N-dimethylaminophenyl substituent, can lead to a bathochromic (red) shift in absorption and emission spectra, along with significantly increased fluorescence quantum yields, reaching up to 83%. beilstein-journals.org
This tunable fluorescence suggests that the this compound core could be integrated into fluorescent sensors and imaging agents. The scaffold's rigid, planar structure is conducive to high fluorescence quantum yields. By functionalizing the ring system with different substituents, it is possible to modulate the photophysical properties, including absorption/emission wavelengths and sensitivity to the local environment (e.g., polarity, pH, metal ions). For example, a related 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridine was successfully used to detect metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ through fluorescence quenching. nih.gov
| Compound Class | Key Feature | Photophysical Property | Potential Application | Citation |
| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Substitution-dependent optics | Quantum yields up to 83% | Fluorescent probes | beilstein-journals.org |
| Pyrazolo[1,5-a]pyrimidines | Tunable photophysics | Solid-state emission (QYSS up to 0.63) | Solid-state emitters, chemosensors | rsc.org |
| Bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Tridentate ligand structure | Strong blue light emission, fluorescence quenching by metals | Cation detection sensors | nih.gov |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound scaffold is rich in nitrogen atoms capable of acting as hydrogen bond donors and acceptors. vulcanchem.com Furthermore, its fused aromatic ring system facilitates π-π stacking interactions. These characteristics are fundamental to designing molecules that can undergo self-assembly into larger, ordered structures.
The planar, conjugated system of the related 4H-pyrrolo[2,3-d]pyrimidine is known to enable these interactions, which are critical for forming supramolecular architectures. By strategically placing functional groups on the this compound core, chemists can direct the self-assembly process to form specific structures like gels, liquid crystals, or nanomaterials. This potential is rooted in the inherent ability of purine-like heterocycles to form predictable, stable hydrogen-bonded networks, a principle famously demonstrated in the structure of DNA.
Potential in Catalysis or Organocatalysis
While the this compound scaffold is more commonly the target of catalytic synthesis methods, its inherent chemical features suggest a potential, though largely unexplored, role as a catalyst itself. researchgate.net The nitrogen atoms in the pyrimidine (B1678525) and pyrrole (B145914) rings possess lone pairs of electrons, allowing them to act as Lewis bases or participate in metal coordination.
This suggests that this compound derivatives could be developed as ligands for transition metal catalysts. By coordinating to a metal center, the electronic properties of the metal can be tuned, influencing its catalytic activity and selectivity. Furthermore, the development of chiral derivatives could open avenues in asymmetric catalysis. The field of organocatalysis, which uses small organic molecules to catalyze reactions, could also potentially utilize this scaffold, particularly in reactions that benefit from hydrogen bonding interactions or Lewis base activation. For instance, tetra-n-butylammonium bromide (TBAB) has been used as a phase transfer catalyst for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, highlighting the role of specialized catalysts in this chemical space. scielo.org.mx
Exploration in Functional Materials (e.g., Organic Electronics, Optoelectronics)
The development of functional organic materials for electronics and optoelectronics often relies on molecules with specific properties, such as high charge carrier mobility, thermal stability, and strong light absorption or emission. The pyrrolo[2,3-d]pyrimidine nucleus is already found in some functional materials. researchgate.net The promising fluorescence properties of related scaffolds, as seen in pyrrolo[3,2-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, indicate a strong potential for the this compound core in optoelectronic applications like Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgrsc.org
The ability to form ordered structures through self-assembly is also crucial for creating efficient organic electronic devices. The π-π stacking capabilities of the this compound scaffold could facilitate charge transport, a key requirement for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The tunable electronic properties, achieved by adding electron-donating or electron-withdrawing substituents, would allow for the precise engineering of the material's energy levels (HOMO/LUMO) to match the requirements of specific device architectures. Research on pyrazolo[1,5-a]pyrimidines has shown that they can be designed as effective solid-state emitters, a critical feature for the development of advanced display and lighting technologies. rsc.org
Future Research Directions and Challenges for 4h Pyrrolo 3,4 D Pyrimidine Research
Development of Novel and Sustainable Synthetic Methodologies
While traditional methods for constructing pyrrolopyrimidine scaffolds have been known for decades, there is a continuous need for new synthetic strategies that offer improved yields, atom economy, and broader substrate scope. acs.org Current research often relies on multi-step syntheses which can be inefficient. acs.org The development of one-pot, multi-component reactions represents a significant step forward. For instance, a green approach for synthesizing related pyrrolo[2,3-d]pyrimidine derivatives using a tetra-n-butylammonium bromide (TBAB) catalyst in ethanol (B145695) has been successfully demonstrated, offering high yields and short reaction times. scielo.org.mx
Future efforts should focus on creating more sustainable and efficient synthetic pathways. This includes the exploration of:
Catalytic Systems: Developing novel catalysts, such as the reported Ag/TiO₂/Fe₃O₄@MWCNTs nanocatalyst for the synthesis of spiro pyrrolo[3,4-d]pyrimidines in water, which can enhance reaction efficiency and facilitate easier purification. tandfonline.com
Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for scalable synthesis.
C-H Activation: Direct functionalization of the scaffold through C-H activation would provide a more atom-economical approach to creating diverse derivatives, bypassing the need for pre-functionalized starting materials.
| Synthetic Approach | Key Advantages | Representative Example/Target |
| Multi-component Reactions (MCRs) | High efficiency, reduced waste, operational simplicity. scielo.org.mx | One-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx |
| Domino Reactions | Formation of multiple bonds in a single sequence, increased complexity. beilstein-journals.org | Domino C-N coupling/hydroamination for pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org |
| Novel Nanocatalysts | High performance, reusability, environmentally friendly (e.g., in water). tandfonline.com | Ag/TiO₂/Fe₃O₄@MWCNTs for spiro pyrrolo[3,4-d]pyrimidine synthesis. tandfonline.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. acs.org | Microwave-promoted cross-coupling for triarylation of pyrrolopyrimidines. acs.org |
Unexplored Reactivity and Derivatization Pathways
The 4H-pyrrolo[3,4-d]pyrimidine core possesses multiple sites amenable to chemical modification, yet its full reactive potential remains largely untapped. vulcanchem.com The nitrogen-rich nature of the heterocycle allows for diverse interactions and substitutions. vulcanchem.com Research has demonstrated that various substituents can be introduced at different positions to modulate biological activity. acs.orgresearchgate.net For example, substitutions on the pyrimidine (B1678525) ring can key into nucleobase binding sites of enzymes, while modifications at other positions can control selectivity and physicochemical properties. acs.org
Future investigations should systematically explore:
Late-Stage Functionalization: Developing methods to modify the core structure after its initial synthesis would enable the rapid generation of analog libraries for screening.
Regioselective Reactions: Gaining precise control over which position on the scaffold reacts is crucial. For example, targeted synthesis has been used to create polysubstituted pyrrolopyrimidines with significant activity. acs.org
Bioisosteric Replacements: Systematically replacing parts of the scaffold with other chemical groups (bioisosteres) could lead to derivatives with improved properties. The structural relationship to pyrazolo[3,4-d]pyrimidines and pyrido[3,4-d]pyrimidines highlights the potential for such modifications to alter biological profiles significantly. vulcanchem.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
For the this compound scaffold, AI and ML can be pivotal in:
Virtual Screening: ML models can rapidly screen massive virtual libraries of potential derivatives to identify candidates with a high probability of success, significantly reducing the time and cost associated with traditional high-throughput screening. nih.govscielo.br
De Novo Design: Generative AI algorithms can design entirely new this compound derivatives tailored to bind to a specific biological target with high affinity and selectivity. pharmaceutical-technology.com
Predictive Modeling: AI can be used to build models that predict the structure-activity relationship (SAR), absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize the most promising compounds for synthesis and testing. scielo.brresearchgate.net For instance, AI tools like AlphaFold can predict the 3D structure of target proteins, aiding in structure-based drug design. scielo.br
| AI/ML Application | Potential Impact on this compound Research |
| Hit Identification | Rapidly screen virtual libraries to identify promising lead compounds. nih.gov |
| Lead Optimization | Predict SAR and ADME properties to guide the design of more potent and safer derivatives. researchgate.net |
| Generative Design | Create novel derivatives with desired properties for specific biological targets. pharmaceutical-technology.com |
| Target Structure Prediction | Elucidate the 3D structure of protein targets to enable structure-based design. scielo.br |
Addressing Mechanistic Selectivity and Specificity in Biological Interactions
A significant challenge in developing drugs based on scaffolds like this compound, which often target ATP-binding sites in kinases, is achieving selectivity. Many kinase inhibitors suffer from off-target effects due to the highly conserved nature of the ATP pocket across the kinome. dntb.gov.uaresearchgate.net For example, while some pyrrolopyrimidine derivatives show potent inhibition of target kinases like CSF1R, they can also inhibit related kinases such as EGFR. nih.gov
Future research must focus on:
Structure-Based Design: Utilizing high-resolution crystal structures of derivatives bound to their targets to understand the specific interactions that confer selectivity. This can guide the design of new compounds that exploit subtle differences between kinase binding sites. nih.gov
Allosteric Inhibition: Designing inhibitors that bind to sites other than the conserved ATP pocket can lead to much higher selectivity.
Comprehensive Off-Target Profiling: Systematically testing promising compounds against large panels of kinases and other potential targets is crucial to identify and mitigate unwanted activities early in the discovery process. nih.gov For instance, profiling compounds against panels of 50 or more human kinases is becoming a standard approach. nih.gov
Resistance Mutations: Investigating how mutations in the target protein can confer resistance to inhibitors is essential for developing next-generation drugs that can overcome this challenge. nih.gov
Expansion into Emerging Areas of Chemical Biology and Material Science
The utility of the this compound scaffold extends beyond traditional medicinal chemistry. Its unique chemical and photophysical properties open doors to new applications.
Chemical Biology: Derivatives can be developed as chemical probes to study complex biological processes. researchgate.net For example, a pyrrolopyrimidine-based, cell-permeable probe named spastazoline (B610933) has been developed to investigate the AAA protein spastin. researchgate.netx-mol.com These tools are invaluable for target validation and understanding disease mechanisms.
Material Science: The fused heterocyclic system, with its planar and electron-rich nature, suggests potential applications in organic electronics and materials science. The fluorescence properties observed in some related pyrrolopyrimidine derivatives indicate their potential use as dyes or sensors. beilstein-journals.org Research into the electronic and photophysical properties of this compound derivatives could lead to the development of novel organic semiconductors or components for optoelectronic devices. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 4H-pyrrolo[3,4-d]pyrimidine derivatives?
- Answer : A common approach involves glycosylation reactions under anhydrous conditions. For example, pyrazolo[3,4-d]pyrimidine nucleosides are synthesized by coupling 4-aminopyrazolo[3,4-d]pyrimidine with protected ribose derivatives (e.g., 2',3',5'-tri-O-benzoyl-β-D-ribofuranose) using trimethylsilyl triflate (TMSOTf) as a catalyst. Purification via flash column chromatography (e.g., 4→20% MeOH in CH₂Cl₂) and characterization by ¹H/¹³C NMR and HRMS ensure structural fidelity .
Q. How are cytotoxicity and antiparasitic activity of this compound derivatives evaluated in vitro?
- Answer : Cytotoxicity is assessed using human MRC-5 SV2 fibroblasts or primary mouse macrophages (PMMs). Compounds are tested in 96-well plates with resazurin-based viability assays (λex 550 nm, λem 590 nm). Antiparasitic activity against Trypanosoma cruzi or Leishmania infantum is quantified via β-galactosidase assays (CPRG substrate) or microscopy, with IC₅₀ values calculated using dose-response curves .
Advanced Research Questions
Q. How do structural modifications at the 7-position of pyrazolo[3,4-d]pyrimidine nucleosides influence antiparasitic activity?
- Answer : Substituent screening at the 7-position reveals significant activity variations. For instance:
- 4-Chlorophenyl substitution (Compound 44) yields IC₅₀ = 0.32 µM against T. cruzi, ~50× more potent than unsubstituted analogs.
- 3’-Hydroxy removal reduces activity 2–3×, while amide linkers or thiophene rings abolish activity.
- Key SAR Insight : Bulky electron-withdrawing groups enhance selectivity and potency .
Q. What methodologies are used to assess metabolic stability of this compound derivatives?
- Answer : Liver microsomal stability assays (mouse/human) evaluate Phase I/II metabolism. Compounds are incubated with NADPH/UGT cofactors, and residual parent compound is quantified via LC-MS/MS. For example, Compound 44 retains >90% integrity after 60 minutes, indicating low clearance and suitability for in vivo testing .
Q. How are in vivo efficacy studies designed for this compound-based antiparasitic agents?
- Answer : Acute Chagas disease models involve infecting mice with T. cruzi and administering compounds orally (e.g., 25 mg/kg, 5 days). Parasitemia is monitored via blood smears, and survival rates are recorded. Compound 44 achieves 99% parasite suppression and 83% survival, validating translational potential .
Q. What strategies optimize this compound derivatives for enzyme inhibition (e.g., VEGFR-2)?
- Answer : Rational design integrates molecular docking and enzymatic assays. Novel pyrazolo[3,4-d]pyrimidine derivatives are screened against kinase panels. For example, pyridinyl substitutions enhance VEGFR-2 binding (IC₅₀ < 100 nM), validated via Western blotting for phospho-VEGFR-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
